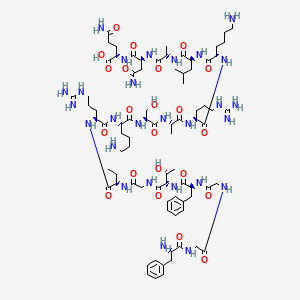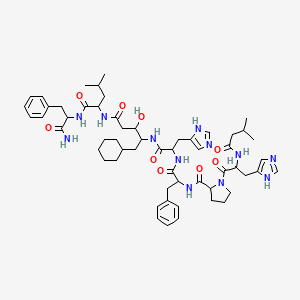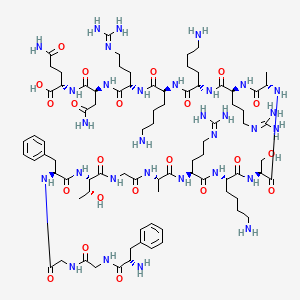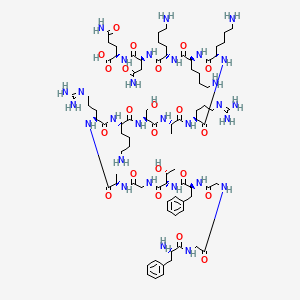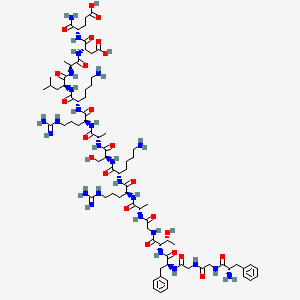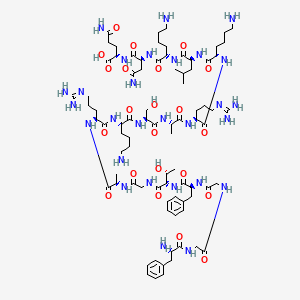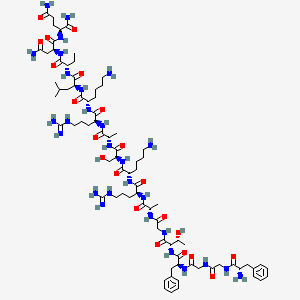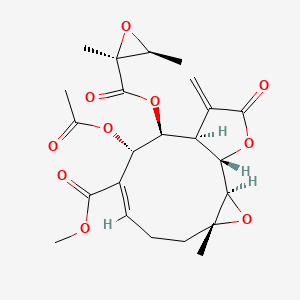
Enhydrine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Enhydrine is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is a naturally occurring compound found in certain plants and has been studied for its potential therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Enhydrine can be synthesized through several methods. One common approach involves the extraction from natural sources, such as the plant Enhydra fluctuans. The extraction process typically involves solvent extraction followed by purification steps like chromatography.
Industrial Production Methods: In industrial settings, this compound is often produced through chemical synthesis. This involves the use of specific reagents and catalysts to facilitate the reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Enhydrine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or create derivatives.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound.
Aplicaciones Científicas De Investigación
Enhydrine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing various organic compounds.
Biology: this compound has been studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Research has shown that this compound may have therapeutic potential in treating certain diseases, such as cancer and cardiovascular disorders.
Industry: this compound is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of Enhydrine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to its therapeutic effects. For instance, this compound may inhibit the activity of pro-inflammatory enzymes, thereby reducing inflammation.
Comparación Con Compuestos Similares
Enhydrine can be compared with other similar compounds, such as:
Ephedrine: Both compounds have stimulant properties, but this compound is less potent and has a different mechanism of action.
Pseudoephedrine: Similar to Ephedrine, but with a slightly different chemical structure and pharmacological profile.
Phenylephrine: Another compound with similar uses, but it primarily acts on alpha-adrenergic receptors.
This compound’s uniqueness lies in its specific molecular interactions and the range of applications it offers, making it a valuable compound in both research and industry.
Propiedades
Fórmula molecular |
C23H28O10 |
|---|---|
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
methyl (1S,2R,4R,7E,9S,10S,11R)-9-acetyloxy-10-[(2S,3S)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate |
InChI |
InChI=1S/C23H28O10/c1-10-14-16(31-21(27)23(5)11(2)32-23)15(29-12(3)24)13(20(26)28-6)8-7-9-22(4)18(33-22)17(14)30-19(10)25/h8,11,14-18H,1,7,9H2,2-6H3/b13-8+/t11-,14+,15-,16-,17-,18+,22+,23-/m0/s1 |
Clave InChI |
VCBNPTWPJQLHQN-ZRVFLOPNSA-N |
SMILES isomérico |
C[C@H]1[C@@](O1)(C)C(=O)O[C@H]2[C@@H]3[C@@H]([C@@H]4[C@](O4)(CC/C=C(\[C@@H]2OC(=O)C)/C(=O)OC)C)OC(=O)C3=C |
SMILES canónico |
CC1C(O1)(C)C(=O)OC2C3C(C4C(O4)(CCC=C(C2OC(=O)C)C(=O)OC)C)OC(=O)C3=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


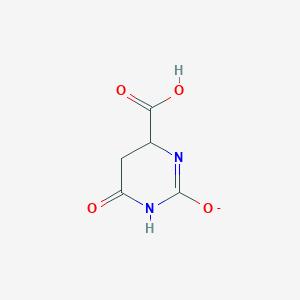
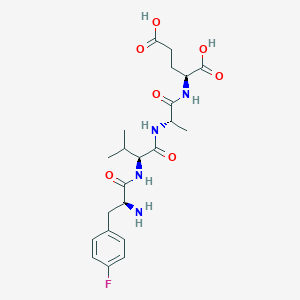
![(3R,4S)-4-hydroxy-3-[(2,2,2-trifluoroacetyl)amino]-2-[(1R,2S)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B10848596.png)
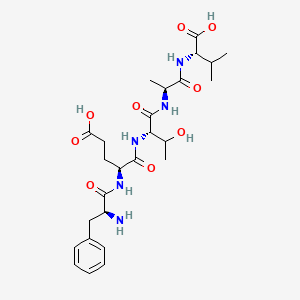
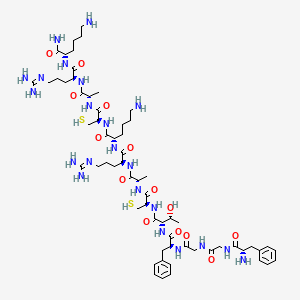
![amino 3-(2-methoxyethoxy)-5',5',13-trimethyl-6'-oxospiro[7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17,2'-oxane]-2-carboxylate](/img/structure/B10848606.png)
